molecular formula C19H15N5O2S B2373806 4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide CAS No. 2034548-08-6

4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2373806
CAS No.: 2034548-08-6
M. Wt: 377.42
InChI Key: OMEXIRCPBMHLTH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
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Biological Activity

The compound 4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Pyrazine moiety : Contributes to the compound's pharmacological properties.
  • Thiophene ring and carboxamide group : Enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study on related oxadiazole derivatives showed:

  • Gram-positive bacteria : Higher susceptibility compared to Gram-negative species.
  • Effective against : Bacillus cereus, Bacillus thuringiensis, and other pathogens with notable activity levels .

Table 1 summarizes the antimicrobial effectiveness of derivatives related to the oxadiazole structure:

CompoundTarget BacteriaActivity (MIC)
5cBacillus cereus10 µg/ml
5dBacillus thuringiensis12 µg/ml
5eEscherichia coli15 µg/ml

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The oxadiazole derivatives have shown promising results against several cancer cell lines:

  • Cell lines tested : HCT116 (colon cancer), MCF7 (breast cancer), HUH7 (liver cancer).
  • IC50 values : Some compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating strong cytotoxic activity .

Table 2 presents a comparison of IC50 values for selected compounds against HUH7 liver carcinoma cells:

CompoundIC50 Value (µM)Comparison to 5-FU
5d10.1Better
5e18.78Comparable
Control (5-FU)20.0-

The biological activity of the compound is attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring is known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which is vital for both microbial and cancer cell proliferation .
  • Cell Membrane Penetration : The lipophilic nature of the thiophene and carboxamide groups facilitates cell membrane penetration, enhancing bioavailability .

Case Studies

In a specific case study involving the synthesis of related oxadiazole derivatives, researchers reported that modifications to the oxadiazole scaffold significantly increased anticancer activity. These derivatives were systematically tested for their cytotoxic effects, leading to the identification of highly potent candidates with dual antimicrobial and anticancer properties .

Properties

IUPAC Name

4-methyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-8-16(27-11-12)19(25)22-14-5-3-2-4-13(14)9-17-23-18(24-26-17)15-10-20-6-7-21-15/h2-8,10-11H,9H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEXIRCPBMHLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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